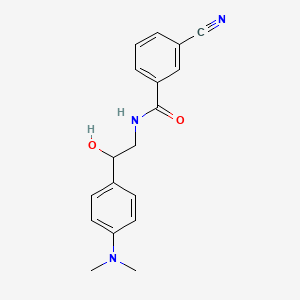
3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” belongs to the class of cyanoacetamides . Cyanoacetamide derivatives are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, including “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, and stirring without solvent at a steam bath .Molecular Structure Analysis
The molecular structure of “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” can be represented by the SMILES stringN#CC1=CC=CC(C(NCC(C=C2)=CC=C2C)=O)=C1 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Chemical Reactions Analysis
Cyanoacetamide derivatives are known for their chemical reactivity and their ability to form biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用
Hydrolysis and Cyclization Studies
The hydrolysis of 1-substituted 5-cyano-6-(Β-dimethylamino)vinyl-4-pyrimidinones in acidic media was investigated, showing conversion to α-cyano-Β-benzylamino-crotonamide and 3-cyano- and 3-carbamido-4-benzyl-amino-2-pyridones. This demonstrates the chemical's potential in synthesizing complex heterocyclic compounds, such as 3-chloro-4-cyanobenzo[b] [1,6]-naphthyridine, which could have applications in material science or as intermediates in pharmaceutical synthesis (Yalysheva et al., 1986).
Electrophilic Cyclization
Research into the electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with phosphorus oxychloride (POCl3) yielded 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones. This process showcases the chemical's versatility in synthesizing oxanthen-9-ones, compounds that might have photophysical properties relevant for dye or sensor development (Valle et al., 2005).
Isomerisation Studies
The behavior of 2-imino-2H-benzopyran-3-carboxamide 1 in [2H6]dimethyl sulfoxide, revealing a mixture with 2-cyano-3-(2-hydroxyphenyl)prop-2-ene-1-carboxamide 3, indicates the compound's role in studying isomerisation processes. Such studies can illuminate mechanisms of chemical transformations relevant to synthetic chemistry and drug design (O'callaghan et al., 1998).
Safety And Hazards
The compound “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements P305, P351, and P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
将来の方向性
The future directions for the study of “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles . Given their potential in evolving better chemotherapeutic agents , more research could be directed towards understanding their biological activities and mechanisms of action.
特性
IUPAC Name |
3-cyano-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)16-8-6-14(7-9-16)17(22)12-20-18(23)15-5-3-4-13(10-15)11-19/h3-10,17,22H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUPJJMPXIVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



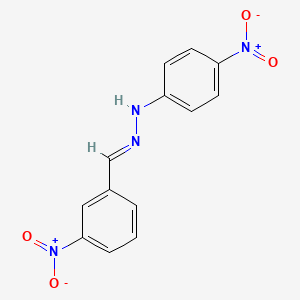
![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)

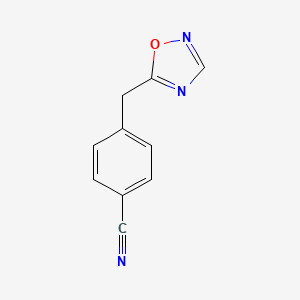
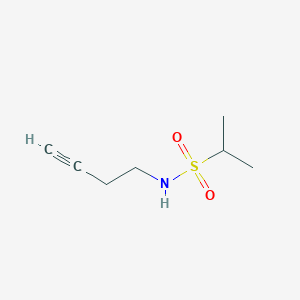



![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
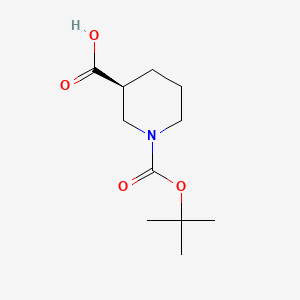

![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)